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Compound of Interest

4-aminoquinazoline-7-carboxylic
Compound Name:

Acid
CAS No.: 1017385-11-3
Cat. No.: B2833410

Get Quote

Executive Summary & Strategic Route Selection

The synthesis of 4-aminoquinazoline-7-carboxylic acid requires a strategy that balances
yield, purity, and safety on a kilogram scale. While laboratory-scale methods often utilize
chromatography, this protocol prioritizes crystallization-driven purification and process safety.

Retrosynthetic Analysis

We reject the common 4-nitroanthranilic acid route due to the potential for runaway exotherms
during the reduction step and variable yields in the subsequent cyclization. Instead, we utilize
Dimethyl 2-aminoterephthalate as the starting material. This route offers:

* Regiocontrol: The pre-existing ester at the 7-position eliminates the need for late-stage
carbonylation.

o Scalability: Intermediates are highly crystalline solids.
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o Cost-Efficiency: Starting materials are commodity chemicals in the dye industry.

The Selected Pathway

e Cyclization: Dimethyl 2-aminoterephthalate

Methyl 4-oxoquinazoline-7-carboxylate.

e Activation: Chlorination via POCI

e Amination: S

Ar displacement with Ammonia.
o Hydrolysis: Ester saponification to the final acid.

safety & I Critical

Hazard Class Reagent/Step Mitigation Strategy

Reaction is strictly endothermic

POCI until quenching. Quench into
Thermal Runaway cold water/base, never water
Chlorination into acid. Control exotherm to

<15°C.

Use a caustic scrubber for HCI
generated during chlorination.

Gas Evolution HCI/ NH

Use a closed pressure-rated
vessel or efficient condenser

for amination.

Potent kinase inhibitors.[1][2]
[3] Handle as OEB-4/5

Sensitization Quinazoline Intermediates (Occupational Exposure Band)
compounds. Double-gloving
and PAPR required.
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Detailed Experimental Protocols
Step 1: Cyclization to the Quinazolinone Core

Objective: Synthesis of Methyl 4-o0xo0-3,4-dihydroquinazoline-7-carboxylate. Rationale:
Formamidine acetate is selected over formamide/ammonium formate to allow for lower reaction
temperatures (refluxing alcohol vs. 150°C+), reducing tar formation.

e Reagents:
o Dimethyl 2-aminoterephthalate (1.0 equiv)
o Formamidine acetate (1.5 equiv)
o Methanol (10 volumes)

e Protocol:

[e]

Charge Dimethyl 2-aminoterephthalate and Methanol into the reactor.
o Add Formamidine acetate in a single portion.
o Heat the suspension to reflux (65°C) for 12—-16 hours.
o IPC (In-Process Control): Monitor by HPLC (<2% starting material).
o Cool the mixture to 0-5°C and age for 2 hours.
o Filter the white precipitate.[4]
o Wash the cake with cold Methanol (2 volumes).
o Dry under vacuum at 50°C.
e Expected Yield: 85-90%

o Key Insight: This intermediate is sparingly soluble in MeOH, driving the reaction to
completion via precipitation.
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Step 2: Chlorination (The Critical Activation)

Objective: Synthesis of Methyl 4-chloroquinazoline-7-carboxylate. Rationale: Catalytic DMF is
essential to form the Vilsmeier-Haack reagent in situ, drastically reducing reaction time.

e Reagents:
o Methyl 4-ox0-3,4-dihydroquinazoline-7-carboxylate (1.0 equiv)
o Phosphorus Oxychloride (POCI

) (5.0 volumes) - Acts as solvent and reagent

o N,N-Dimethylformamide (DMF) (0.05 equiv) - Catalyst
» Protocol:

o Charge the solid quinazolinone to the reactor.

o Add POCI

slowly at room temperature.

o Add catalytic DMF. Caution: Mild exotherm and gas evolution.
o Heat to reflux (105°C) for 3—5 hours. Solution becomes clear yellow/orange.
o Distillation: Distill off excess POCI

under reduced pressure (keep pot temp <60°C) to a stirrable residue.

o Quench: Dilute residue with Toluene (5 volumes). Pour this mixture slowly into a vigorously
stirred mixture of lce/Water/K

CO
maintaining pH > 7.

o Separate the organic layer (Toluene). Extract aqueous layer with Toluene.
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o Dry organics over MgSO

, filter, and concentrate to dryness (or use solution directly in Step 3).

o Safety Note: The quench is the most hazardous operation. Ensure cooling capacity is
sufficient.

Step 3: Amination

Objective: Synthesis of Methyl 4-aminoquinazoline-7-carboxylate. Rationale: Using ammonia in
isopropanol (IPA) avoids hydrolysis of the 7-ester, which can occur in agueous ammonia.

e Reagents:

o Methyl 4-chloroquinazoline-7-carboxylate (1.0 equiv)

o 7N Ammonia in Methanol or Isopropanol (10 equiv)

o Tetrahydrofuran (THF) (5 volumes) - Co-solvent if solubility is poor
e Protocol:

o Suspend the chloro-intermediate in THF/IPA.

o Cool to 0-5°C.

o Add Ammonia solution slowly.

o Allow to warm to Room Temperature (20-25°C) and stir for 4 hours.

o IPC: HPLC should show complete conversion of the chloro-species.

o Concentrate the solvent to ~20% volume.

o Add Water (10 volumes) to precipitate the product.

o Filter the off-white solid and wash with water.

o Expected Yield: 90-95%
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Step 4: Hydrolysis to Final Acid

Objective: Synthesis of 4-aminoquinazoline-7-carboxylic acid. Rationale: Lithium Hydroxide
(LIOH) is preferred over NaOH for cleaner impurity profiles in quinazolines, though NaOH is
acceptable.

e Reagents:
o Methyl 4-aminoquinazoline-7-carboxylate (1.0 equiv)
o LiOH-H
O (2.5 equiv)
o THF/Water (1:1 mixture) (10 volumes)

e Protocol:

[e]

Suspend the ester in THF/Water.

o Add LiOH.

o Heat to 50°C for 4-6 hours.

o Workup: Cool to room temperature.

o Adjust pH to 4.0-4.5 using 1N HCI. Critical: The product is zwitterionic; incorrect pH will
lead to yield loss.

o The product precipitates as a white/pale yellow solid.
o Filter, wash with Water, then Acetone.

o Dry at 60°C under vacuum.

Visual Workflows
Synthesis Pathway
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Figure 1: Linear synthetic sequence designed for scale-up, avoiding chromatographic
purification.

Decision Tree: POCI3 Quench Logic
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Figure 2: Safety logic for the critical POCI3 quenching step to prevent thermal runaway and
product degradation.
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Analytical Specifications

To ensure the protocol is "self-validating," the following criteria must be met at each stage:

Intermediate

Test Method

Acceptance Criteria

Quinazolinone (Step 1)

HPLC (254 nm)

Purity > 98.0% (Area%). Major

impurity: Unreacted diester.

Chloro-intermediate (Step 2)

GC-MS or HPLC

Purity > 95.0%. Note: Labile in
wet solvents; analyze

immediately.

Final Acid (Step 4)

1H NMR (DMSO-d6)

Confirm loss of methyl ester

singlet (~3.9 ppm).

Final Acid (Step 4)

ROI (Residue on Ignition)

< 0.1% (Ensures removal of
Li/Na salts).
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 Hydrolysis & Purification

o Quinazoline-4(3H)-one-7-carboxamide Derivatives. (Describes hydrolysis conditions for 7-
position esters).

o Source:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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